![molecular formula C12H11NO3 B14508759 4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile CAS No. 62787-67-1](/img/structure/B14508759.png)
4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group, a benzonitrile moiety, and an oxobut-3-en-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile typically involves the reaction of 4-methoxybenzonitrile with an appropriate oxobut-3-en-1-yl derivative under specific conditions. One common method includes the use of a base-catalyzed reaction where the oxobut-3-en-1-yl derivative is added to the 4-methoxybenzonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be employed to achieve high-quality output .
化学反应分析
Types of Reactions
4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or oxobut-3-en-1-yl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学研究应用
4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
- 4-Methoxybenzonitrile
- 4-Methoxy-3-oxobut-1-yn-1-yltrimethylsilane
Uniqueness
4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
CAS 编号 |
62787-67-1 |
|---|---|
分子式 |
C12H11NO3 |
分子量 |
217.22 g/mol |
IUPAC 名称 |
4-methoxy-3-(2-oxobut-3-enoxy)benzonitrile |
InChI |
InChI=1S/C12H11NO3/c1-3-10(14)8-16-12-6-9(7-13)4-5-11(12)15-2/h3-6H,1,8H2,2H3 |
InChI 键 |
AFAVCSOWKMRNDV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C#N)OCC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


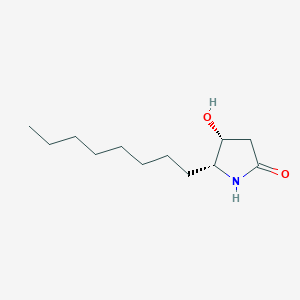
![Diethyl [ethoxy(furan-2-yl)methyl]phosphonate](/img/structure/B14508677.png)
![1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene](/img/structure/B14508678.png)
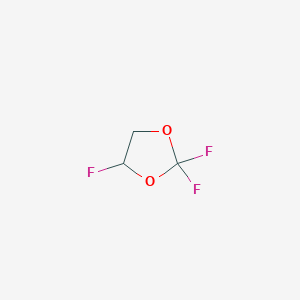
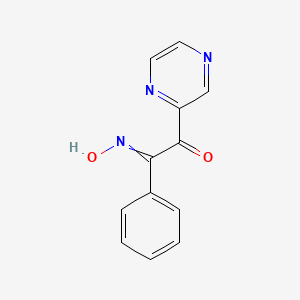
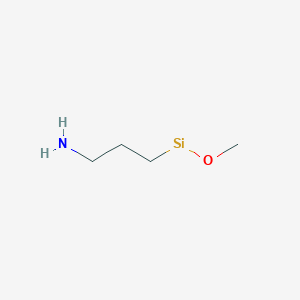
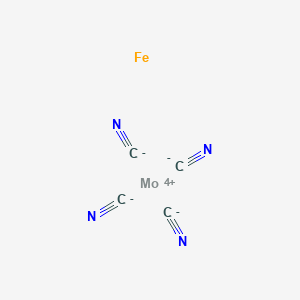
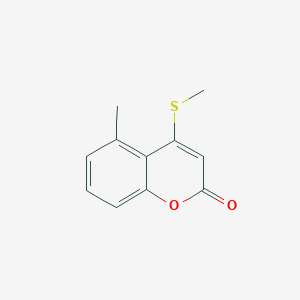

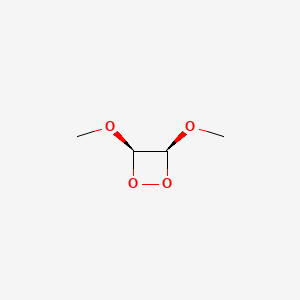

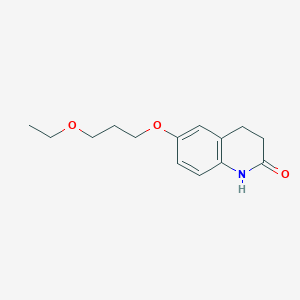

![4-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]morpholine](/img/structure/B14508763.png)
